Potassium (aminomethyl)trifluoroborate
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Overview
Description
Potassium (aminomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. Organotrifluoroborates, including this compound, are valuable reagents in synthetic chemistry due to their unique reactivity patterns and compatibility with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (aminomethyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of aminomethylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt . Another method involves the use of trialkyl borates and dibromo- or diiodomethane, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (aminomethyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Hydrolysis: Under basic conditions, this compound can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the primary products are often biaryl compounds or other carbon-carbon bonded structures .
Scientific Research Applications
Potassium (aminomethyl)trifluoroborate has numerous applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (aminomethyl)trifluoroborate involves its ability to act as a nucleophilic partner in various reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The trifluoroborate group serves as a stable and reactive intermediate, facilitating the overall reaction process .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (aminomethyl)trifluoroborate is unique due to its aminomethyl group, which provides additional reactivity and versatility compared to other trifluoroborate compounds. This unique structure allows it to participate in a broader range of chemical reactions and applications .
Properties
Molecular Formula |
CH4BF3KN |
---|---|
Molecular Weight |
136.96 g/mol |
IUPAC Name |
potassium;aminomethyl(trifluoro)boranuide |
InChI |
InChI=1S/CH4BF3N.K/c3-2(4,5)1-6;/h1,6H2;/q-1;+1 |
InChI Key |
MBOZGJKDTXNVBO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CN)(F)(F)F.[K+] |
Origin of Product |
United States |
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